Estradiol enanthate

Vue d'ensemble

Description

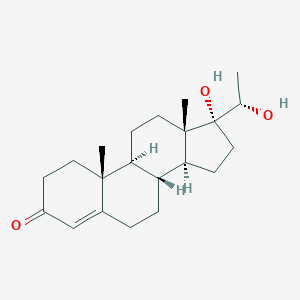

L'énanthate d'œstradiol, également connu sous le nom d'heptanoate d'œstradiol, est un ester synthétique de l'œstrogène naturel, l'œstradiol. Il est principalement utilisé dans la contraception hormonale et l'hormonothérapie substitutive. Ce composé est connu pour ses effets de longue durée, ce qui en fait un choix populaire pour les contraceptifs injectables mensuels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'énanthate d'œstradiol est synthétisé par estérification de l'œstradiol avec l'acide énanthique (acide heptanoïque). La réaction implique généralement l'utilisation d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse de la liaison ester .

Méthodes de Production Industrielle : Dans les environnements industriels, la synthèse de l'énanthate d'œstradiol implique des processus d'estérification similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final. Le processus comprend des étapes de purification telles que la recristallisation et la chromatographie pour éliminer toutes les impuretés .

Analyse Des Réactions Chimiques

Types de Réactions : L'énanthate d'œstradiol subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction.

Réactifs et Conditions Communes:

Hydrolyse : L'énanthate d'œstradiol peut être hydrolysé pour reformer l'œstradiol et l'acide énanthique en présence d'eau et d'un catalyseur acide ou basique.

Oxydation : Les agents oxydants tels que le permanganate de potassium peuvent oxyder l'énanthate d'œstradiol pour former l'énanthate d'œstrone.

Principaux Produits Formés:

Hydrolyse : Œstradiol et acide énanthique.

Oxydation : Énanthate d'œstrone.

Réduction : Énanthate de dihydroœstradiol.

4. Applications de la Recherche Scientifique

L'énanthate d'œstradiol a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques et spectrométriques.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génique dans les tissus sensibles aux œstrogènes.

Médecine : Largement étudié pour son rôle dans l'hormonothérapie substitutive, les formulations contraceptives et le traitement des symptômes de la ménopause.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de formulations d'œstrogènes à action prolongée.

5. Mécanisme d'Action

L'énanthate d'œstradiol agit comme un agoniste du récepteur des œstrogènes. Une fois administré, il est hydrolysé en œstradiol, qui se lie ensuite aux récepteurs des œstrogènes dans les tissus cibles tels que les organes reproducteurs, les seins et l'hypothalamus. Cette liaison active le récepteur, entraînant des modifications de l'expression génique et des effets physiologiques subséquents. L'action de longue durée du composé est due à sa libération lente et à son hydrolyse progressive dans l'organisme .

Applications De Recherche Scientifique

Estradiol enanthate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectrometric methods.

Biology: Studied for its effects on cellular processes and gene expression in estrogen-responsive tissues.

Medicine: Extensively researched for its role in hormone replacement therapy, contraceptive formulations, and treatment of menopausal symptoms.

Industry: Utilized in the pharmaceutical industry for the production of long-acting estrogen formulations.

Mécanisme D'action

Estradiol enanthate acts as an agonist of the estrogen receptor. Once administered, it is hydrolyzed to estradiol, which then binds to estrogen receptors in target tissues such as the reproductive organs, breasts, and hypothalamus. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound’s long-lasting action is due to its slow release and gradual hydrolysis in the body .

Comparaison Avec Des Composés Similaires

L'énanthate d'œstradiol est souvent comparé à d'autres esters d'œstrogènes tels que le valérate d'œstradiol, le cypionate d'œstradiol et le benzoate d'œstradiol.

Composés Similaires:

Valérate d'œstradiol : Un autre ester d'œstradiol à action prolongée, couramment utilisé dans l'hormonothérapie substitutive.

Cypionate d'œstradiol : Fonction similaire mais avec une chaîne ester légèrement différente, affectant sa pharmacocinétique.

Benzoate d'œstradiol : Un ester à action plus courte, utilisé pour des effets plus immédiats mais de plus courte durée

Unicité : La caractéristique unique de l'énanthate d'œstradiol est son équilibre entre la durée d'action et la stabilité, ce qui le rend idéal pour une administration mensuelle. Son profil pharmacocinétique permet une libération soutenue et des niveaux d'œstrogènes constants, réduisant la fréquence d'administration par rapport aux esters à action plus courte .

Propriétés

IUPAC Name |

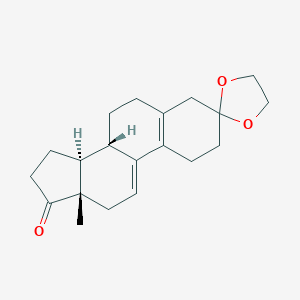

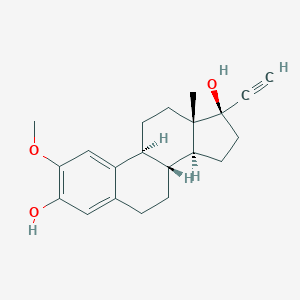

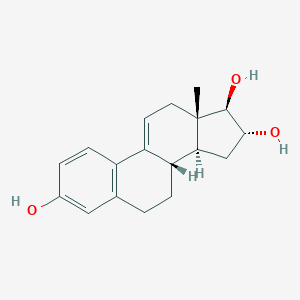

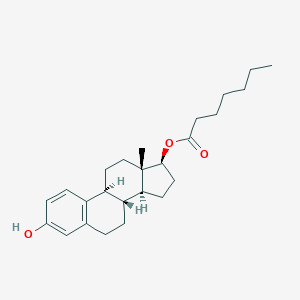

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-23-13-12-22-21-10-8-17-16-18(26)9-11-19(17)20(21)14-15-25(22,23)2/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWTZQAOOLFXAY-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023001 | |

| Record name | Estradiol enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4956-37-0 | |

| Record name | Estradiol enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4956-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol enanthate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004956370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAP315WZIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Estradiol enanthate exert its contraceptive effect?

A1: this compound, a combination of an estrogen and a progestogen, primarily prevents pregnancy by inhibiting ovulation. [] It achieves this by suppressing the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. [] This hormonal suppression prevents the development and release of a mature egg from the ovary. []

Q2: Beyond ovulation inhibition, what other mechanisms contribute to the contraceptive efficacy of this compound?

A2: this compound also induces changes in the cervical mucus, making it thicker and less hospitable for sperm penetration. [] Additionally, it alters the endometrial lining, making it less receptive to implantation of a fertilized egg. []

Q3: What metabolic changes have been observed in studies investigating the effects of this compound on lipid profiles?

A3: Research on lactating goats administered this compound in doses comparable to human prescriptions revealed significant decreases in plasma total lipids, triglycerides, phospholipids, and total cholesterol. [] Interestingly, the cholesterol ester ratio remained unaffected in all treatment groups. [] These findings highlight the influence of this compound on lipid metabolism and warrant further investigation.

Q4: What is the molecular formula and weight of this compound?

A4: As this specific information is not provided in the provided research papers, further research would be needed.

Q5: How does varying the dosage of this compound components affect its cycling effects?

A5: Studies exploring different doses of this compound components, specifically dihydroxyprogesterone acetophenide and this compound, reveal that specific combinations, like 150 mg and 10 mg respectively, demonstrate more favorable cycling effects. [] This underscores the importance of precise dose optimization for achieving desired outcomes.

Q6: What is the duration of action of a single injection of this compound?

A6: this compound, when administered as a monthly intramuscular injection, provides contraceptive efficacy for approximately one month. [, , ]

Q7: Have any animal models been used to study the effects of this compound?

A8: Yes, research on rhesus monkeys demonstrated that this compound effectively suppressed follicular growth, leading to endometrial hyperplasia and uterine muscle hypertrophy. [] These findings highlight the use of animal models in understanding the pharmacodynamic effects of this compound.

Q8: What do endometrial biopsies reveal about the effects of this compound?

A9: Endometrial biopsies from women using this compound show varying degrees of secretory activity in the glands and pseudodecidual changes in the stroma. [] These histological changes reflect the hormonal influence of the drug on the endometrium.

Q9: What analytical methods have been employed to assess the hormonal effects of this compound?

A10: Research on this compound utilized various analytical techniques to evaluate its hormonal effects. These methods included rat ventral prostate weight assay to determine luteinizing hormone (LH) levels, pregnanediol excretion levels to assess ovulation, and immunologic assays to confirm LH inhibition. [] Additionally, vaginal cytology and endometrial biopsies were used to evaluate the drug's impact on the female reproductive system. []

Q10: How did researchers determine the presence of anovulatory cycles in women using this compound?

A11: To confirm the absence of ovulation (anovulation) during this compound treatment, researchers measured pregnanediol levels in urine. [] Significantly low pregnanediol levels, consistently below 1 mg/24 hours after three and six months of treatment, indicated the suppression of ovulation. []

Q11: What are some alternative injectable contraceptive options to this compound?

A12: Besides this compound, other injectable progestogens used for contraception include medroxyprogesterone acetate, often administered every three months, and norethisterone enanthate, typically injected every two months. [] These alternatives offer varied administration schedules and have been studied for their contraceptive efficacy and side effect profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.